Foreword: The Imperative of Unambiguous Structural Verification
Foreword: The Imperative of Unambiguous Structural Verification
An In-Depth Technical Guide to the Structural Elucidation of 2-Amino-3,5-dichloroisonicotinonitrile
In the realm of drug discovery and materials science, the precise molecular architecture of a compound is its foundational principle. It dictates function, reactivity, and interaction with biological systems. For novel heterocyclic scaffolds such as 2-amino-3,5-dichloroisonicotinonitrile, a seemingly minor misinterpretation of substituent placement can lead to the invalidation of extensive research and significant financial investment. This guide, therefore, is not merely a collection of data but a strategic blueprint for the rigorous, multi-technique elucidation of this specific molecular entity. We will proceed with a self-validating workflow, where each analytical technique provides a unique piece of the puzzle, and corroborative data from orthogonal methods serve as the ultimate arbiter of structural truth.
The Hypothesis: Defining the Analytical Challenge
The target molecule, 2-amino-3,5-dichloroisonicotinonitrile, presents a distinct set of structural features for verification. Our primary objectives are to:
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Confirm the elemental composition and molecular weight.
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Verify the presence of the key functional groups: amino (-NH₂), cyano (-C≡N), and chloro (-Cl).
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Unambiguously establish the substitution pattern on the pyridine ring, specifically the 1,2,3,5-arrangement.
The hypothesized structure is:
Figure 1. Hypothesized structure of 2-amino-3,5-dichloroisonicotinonitrile.
Our analytical strategy will be built around a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.
Mass Spectrometry: The First Checkpoint for Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step for confirming the elemental composition. For a molecule of this nature, electrospray ionization (ESI) in positive mode is the preferred method due to the basicity of the pyridine and amino nitrogens, which facilitates protonation.[1]
Causality of Experimental Choice: HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula by distinguishing it from other potential elemental combinations that might have the same nominal mass.
Expected Observations: The molecular formula is C₆H₃Cl₂N₃. The key diagnostic feature will be the isotopic pattern of the molecular ion peak ([M+H]⁺) arising from the two chlorine atoms.[2] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:
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[M+H]⁺: Containing two ³⁵Cl atoms.
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[M+2+H]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
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[M+4+H]⁺: Containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1, a definitive signature for a dichlorinated compound.[2]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₃Cl₂N₃ | |
| Monoisotopic Mass | 186.9759 | Calculated for C₆H₃³⁵Cl₂N₃ |
| [M+H]⁺ (HRMS) | 187.9837 | C₆H₄³⁵Cl₂N₃⁺ |
| [M+2+H]⁺ (HRMS) | 189.9808 | C₆H₄³⁵Cl³⁷ClN₃⁺ |
| [M+4+H]⁺ (HRMS) | 191.9778 | C₆H₄³⁷Cl₂N₃⁺ |
| Isotopic Peak Ratio | ~9:6:1 | Statistical distribution of two chlorine atoms.[2] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
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Ionization Method: Electrospray Ionization (ESI) in positive ion mode.[1]
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Sample Introduction: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
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Data Analysis: Identify the molecular ion cluster ([M+H]⁺, [M+2+H]⁺, [M+4+H]⁺). Confirm that the measured mass of the monoisotopic peak is within 5 ppm of the calculated exact mass and that the isotopic pattern matches the theoretical distribution for a dichlorinated compound.
Infrared Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy serves to rapidly confirm the presence of the key functional groups. It is a robust, non-destructive technique that provides a characteristic vibrational fingerprint of the molecule.
Causality of Experimental Choice: The nitrile and amino groups have highly characteristic absorption bands in regions of the IR spectrum that are often free from other interfering signals, making their identification straightforward and reliable.[3][4]
Expected Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Notes |
| **Amino (-NH₂) ** | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Two distinct bands are expected for a primary amine.[5] Their position can be affected by hydrogen bonding.[6][7] |
| N-H Bending (Scissoring) | 1650 - 1580 | A strong to medium absorption. | |
| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | A sharp, medium-intensity band. Conjugation with the aromatic ring typically shifts this to the lower end of the range. |
| Aromatic Ring | C=C & C=N Stretches | 1600 - 1450 | Multiple bands characteristic of the pyridine skeleton. |
| C-H Out-of-Plane Bend | 900 - 690 | The position can give clues about the substitution pattern. | |
| Chloro (-C-Cl) | C-Cl Stretch | 850 - 550 | Often weak and can be difficult to assign definitively in a complex molecule. |
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
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Instrumentation: Record the spectrum using an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
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Acquisition Parameters:
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Spectral Range: 4000 to 400 cm⁻¹.[3]
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Resolution: 4 cm⁻¹.
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Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
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-
Data Processing: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample scan. The final spectrum is presented in transmittance or absorbance mode.
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Data Analysis: Identify and label the characteristic absorption bands corresponding to the N-H, C≡N, and aromatic ring vibrations.
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.
Causality of Experimental Choice: While 1D NMR provides information on the chemical environment and count of protons and carbons, 2D NMR experiments reveal through-bond scalar couplings. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) is critical here, as it allows for the detection of 2- and 3-bond correlations between protons and carbons, which is the only way to unambiguously confirm the relative positions of the substituents and the sole aromatic proton.
¹H NMR Spectroscopy
Expected Observations: The structure predicts only one aromatic proton and the protons of the amino group.
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Aromatic Proton (H6): The pyridine ring is electron-deficient, and the presence of two electron-withdrawing chlorine atoms and a nitrile group will shift the remaining proton (H6) significantly downfield. It is expected to appear as a sharp singlet, as there are no adjacent protons within a 3-bond coupling distance.
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Amino Protons (-NH₂): These protons will appear as a broad singlet. The chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In a deuterated solvent like DMSO-d₆, N-H protons are less prone to exchange and often appear sharper than in CDCl₃.
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H6 | 8.5 - 8.8 | Singlet (s) | 1H | Located on an electron-poor pyridine ring, deshielded by adjacent nitrogen and chlorine atoms. |
| -NH₂ | 5.5 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is highly variable. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
¹³C NMR Spectroscopy
Expected Observations: The spectrum should show six distinct carbon signals: four for the pyridine ring and one for the nitrile group. The chemical shifts are predicted based on substituent effects for substituted pyridines.[8][9][10]
| Carbon | Predicted δ (ppm) | Rationale |
| **C2 (-NH₂) ** | 155 - 160 | The amino group is strongly shielding (ipso-carbon), but this is countered by the ring nitrogen. |
| C3 (-Cl) | 115 - 125 | Shielded relative to an unsubstituted pyridine carbon due to the ortho effect of the amino group. |
| C4 (-CN) | 100 - 110 | The ipso-carbon of the nitrile group. |
| C5 (-Cl) | 140 - 148 | Deshielded carbon atom attached to chlorine. |
| C6 (-H) | 150 - 155 | Highly deshielded due to the adjacent ring nitrogen and ortho chlorine atom. |
| -C≡N | 115 - 120 | Typical range for a nitrile carbon conjugated with an aromatic system. |
2D NMR for Unambiguous Connectivity
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will show a single correlation between the aromatic proton signal (~8.6 ppm) and the C6 carbon signal (~152 ppm), confirming the C-H bond.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the decisive experiment. It reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. The following correlations are critical for confirming the proposed structure.
Diagram: Key HMBC Correlations for Structural Validation
Caption: A self-validating workflow for structure elucidation.
For absolute, unequivocal proof of structure, particularly for regulatory filings or high-impact publications, single-crystal X-ray diffraction would be the final step. [11][12][13]This technique provides the precise 3D arrangement of atoms in the solid state, resolving any remaining ambiguity.
Conclusion
The structural elucidation of 2-amino-3,5-dichloroisonicotinonitrile is a systematic process of hypothesis testing. By integrating high-resolution mass spectrometry for molecular formula confirmation, FT-IR for functional group identification, and a comprehensive suite of NMR experiments for mapping the atomic connectivity, a confident and verifiable structural assignment can be achieved. Each step in this workflow is designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals who rely on this foundational molecular information.
References
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link] [8][9]2. Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link] [14]3. ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link] [10]4. CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link] [15]5. ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link] [16]6. Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link] [17]7. Zwieran´ska, A., et al. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A. [Link] [6]8. PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link] [18]9. PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed. [Link] [19]10. Taylor & Francis Online. (2006). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters. [Link] [7]11. ACS Publications. (1993). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society. [Link] [20]12. ResearchGate. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. Request PDF. [Link]
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